Benzo[d]thiazole-7-carboxylic acid
CAS No.: 677304-83-5
Cat. No.: VC0057960
Molecular Formula: C8H5NO2S
Molecular Weight: 179.193
* For research use only. Not for human or veterinary use.
![Benzo[d]thiazole-7-carboxylic acid - 677304-83-5](/images/no_structure.jpg)
Specification
CAS No. | 677304-83-5 |
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Molecular Formula | C8H5NO2S |
Molecular Weight | 179.193 |
IUPAC Name | 1,3-benzothiazole-7-carboxylic acid |
Standard InChI | InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) |
Standard InChI Key | ORSZGLLQNYSMNO-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)N=CS2)C(=O)O |
Introduction
Chemical Structure and Properties
Benzo[d]thiazole-7-carboxylic acid is characterized by its bicyclic structure consisting of a benzene ring fused with a thiazole moiety, with a carboxylic acid functional group positioned at the 7-position. The molecular formula of this compound is C8H5NO2S, indicating its composition of eight carbon atoms, five hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The molecular weight of Benzo[d]thiazole-7-carboxylic acid is 179.20 g/mol, as computed by PubChem .
The structural arrangement features a planar bicyclic system where the benzene and thiazole rings share a common bond, creating the characteristic benzothiazole scaffold. The carboxylic acid group at position 7 introduces acidic properties to the molecule and serves as a reactive site for potential derivatization through various chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of Benzo[d]thiazole-7-carboxylic acid contribute to its behavior in chemical reactions and potential applications. The table below summarizes the key properties of this compound:
Property | Value |
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Molecular Formula | C8H5NO2S |
Molecular Weight | 179.20 g/mol |
IUPAC Name | 1,3-benzothiazole-7-carboxylic acid |
CAS Registry Number | 677304-83-5 |
Creation Date in PubChem | March 30, 2010 |
Last Modified in PubChem | March 1, 2025 |
The presence of the carboxylic acid group confers acidity to the molecule, allowing it to participate in typical carboxylic acid reactions such as esterification, amidation, and salt formation. The thiazole ring contains both nitrogen and sulfur heteroatoms, which influence the electronic distribution within the molecule and contribute to its chemical reactivity and potential for intermolecular interactions.
Nomenclature and Identification
Systematic Naming and Synonyms
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Benzo[d]thiazole-7-carboxylic acid
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7-Benzothiazolecarboxylic acid
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Benzothiazole-7-carboxylic acid
Structural Context in Benzothiazole Chemistry
Benzo[d]thiazole-7-carboxylic acid belongs to the broader class of benzothiazole compounds, which have significant importance in medicinal chemistry. The benzothiazole scaffold is found in numerous bioactive compounds with diverse pharmacological properties. While specific research on Benzo[d]thiazole-7-carboxylic acid itself is limited in the available literature, understanding the general significance of benzothiazole compounds provides valuable context.
The Benzothiazole Heterocycle in Bioactive Compounds
The benzothiazole heterocycle serves as a privileged structure in medicinal chemistry due to its presence in compounds exhibiting a wide range of biological activities. Compounds containing the benzothiazole moiety have been reported to demonstrate:
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Antibacterial properties against various pathogens
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Antifungal activity against multiple fungal species
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Anticancer effects on various tumor cell lines
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Antidiabetic properties in metabolic disease models
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Antidepressant activities in neurological studies
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Anticonvulsant properties in seizure models
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Radioprotective capabilities in radiation exposure scenarios
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Neuroprotective properties beneficial for neurodegenerative conditions like Alzheimer's disease and Parkinson's disease
The diverse pharmacological profile of benzothiazole derivatives suggests potential applications for Benzo[d]thiazole-7-carboxylic acid in pharmaceutical research, possibly as a building block for the development of novel therapeutic agents.
Notable Benzothiazole-Containing Compounds
An important example of a benzothiazole-containing drug is Riluzole, which demonstrates neuroprotective, anticonvulsant, and sedative properties. Riluzole is clinically used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the therapeutic potential of benzothiazole-based compounds .
Additionally, the benzothiazole moiety occurs naturally in firefly luciferin, the compound responsible for the bioluminescence observed in firefly species. This natural occurrence underscores the potential application of benzothiazole-based compounds as fluorescent probes for biological imaging and sensing applications .
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